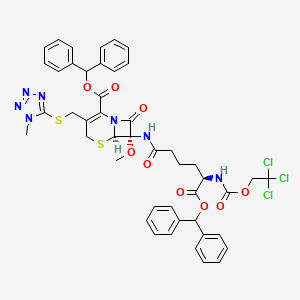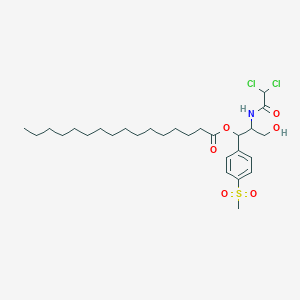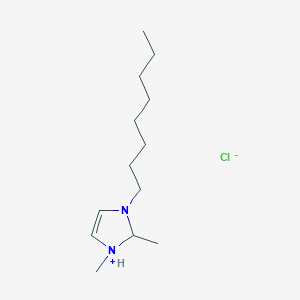
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound belongs to the imidazolium family, characterized by the presence of an imidazole ring. Ionic liquids like this one are known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity, making them useful in various applications .
準備方法
The synthesis of 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with octyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or nitrate.
Oxidation and Reduction: The imidazolium cation can participate in redox reactions, although these are less common.
Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Studied for its potential in developing new pharmaceuticals and as a medium for enzyme reactions.
作用機序
The mechanism of action of 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride varies depending on its application. In catalysis, the imidazolium cation can stabilize transition states and intermediates, facilitating reactions. In biological systems, it can interact with cell membranes and proteins, potentially disrupting microbial cell walls and leading to antimicrobial effects .
類似化合物との比較
Similar compounds include other imidazolium-based ionic liquids such as:
- 1-ethyl-3-methylimidazolium chloride
- 1-butyl-3-methylimidazolium chloride
- 1-dodecyl-3-methylimidazolium chloride
Compared to these, 1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride has a longer alkyl chain, which can enhance its hydrophobicity and ability to interact with organic molecules. This makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic properties .
特性
IUPAC Name |
1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.ClH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-13H,4-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTZWDWNLXVDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C=C[NH+](C1C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propan-2-yl (E)-3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8083228.png)
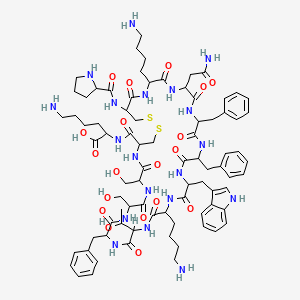
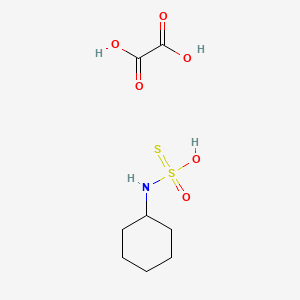
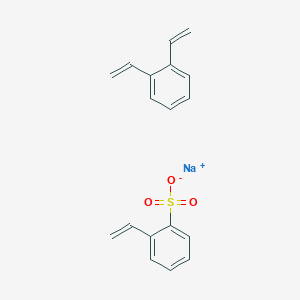
![(2Z,4R)-4-[(E)-3-hydroxyoct-1-enyl]-2-pentylidene-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-ol](/img/structure/B8083263.png)
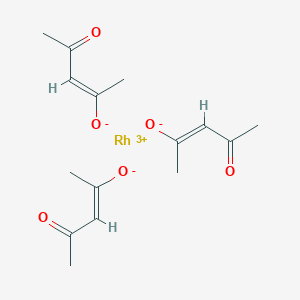
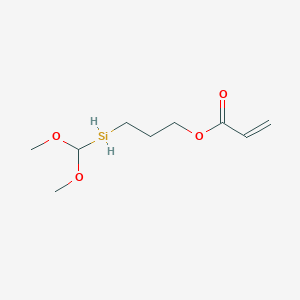

![(3R,3aS,6R,6aS)-6-[(4-methylbenzenesulfonyl)oxy]-hexahydrofuro[3,2-b]furan-3-yl 4-methylbenzene-1-sulfonate](/img/structure/B8083286.png)
![(R)-N-[(1E)-1-(3-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8083287.png)
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2S,3S)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B8083289.png)

